
3-Ethyl-4-(tetradec-1-EN-1-YL)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione is an organic compound with a complex structure that includes an oxolane ring and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione typically involves the reaction of ethyl oxalyl chloride with tetradec-1-ene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may facilitate membrane interactions, influencing the compound’s bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-dodecenyl)succinic anhydride: Similar structure but with a shorter alkyl chain.
Dioxolane derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione is unique due to its specific combination of an oxolane ring and a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
111899-93-5 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
3-ethyl-4-tetradec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C20H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(4-2)19(21)23-20(18)22/h15-18H,3-14H2,1-2H3 |
Clave InChI |
DQYTUOITQYISQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CC1C(C(=O)OC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


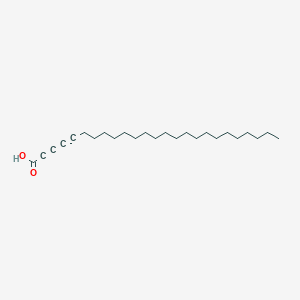

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
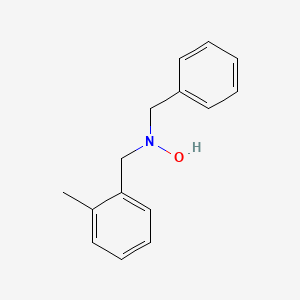
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
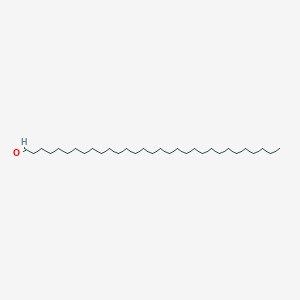

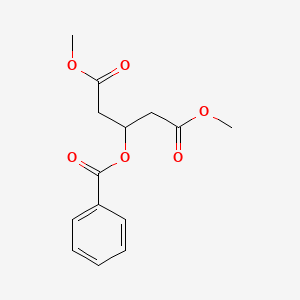
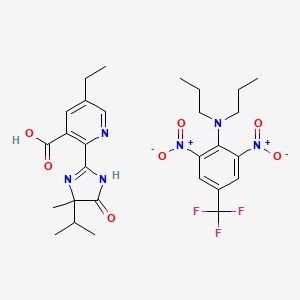

![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
